(S)-3-Thiophen-2-ylmethyl-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Thiophen-2-ylmethyl-piperazin-2-one is a chiral compound featuring a thiophene ring attached to a piperazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and (S)-piperazine-2-one.
Condensation Reaction: Thiophene-2-carboxaldehyde is reacted with (S)-piperazine-2-one under basic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Thiophen-2-ylmethyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Reduced piperazinone derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(S)-3-Thiophen-2-ylmethyl-piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system.
Pathways Involved: The compound could modulate neurotransmitter pathways, influencing neuronal activity and signaling.
Comparison with Similar Compounds
®-3-Thiophen-2-ylmethyl-piperazin-2-one: The enantiomer of the compound with different stereochemistry.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of (S)-3-Thiophen-2-ylmethyl-piperazin-2-one.
Piperazine-2-one: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-(thiophen-2-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C9H12N2OS/c12-9-8(10-3-4-11-9)6-7-2-1-5-13-7/h1-2,5,8,10H,3-4,6H2,(H,11,12) |
InChI Key |
ABRFJKJKAFVQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.